2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid
CAS No.: 91-27-0
Cat. No.: VC18444864
Molecular Formula: C13H12N2O6S
Molecular Weight: 324.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91-27-0 |
|---|---|
| Molecular Formula | C13H12N2O6S |
| Molecular Weight | 324.31 g/mol |
| IUPAC Name | 2-(2-methoxyanilino)-5-nitrobenzenesulfonic acid |
| Standard InChI | InChI=1S/C13H12N2O6S/c1-21-12-5-3-2-4-10(12)14-11-7-6-9(15(16)17)8-13(11)22(18,19)20/h2-8,14H,1H3,(H,18,19,20) |
| Standard InChI Key | UVZAZEGYBWJOKY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Introduction
Key Findings
2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid (CAS No. 91-27-0, C₁₃H₁₂N₂O₆S) is a sulphonic acid derivative characterized by a nitro group and a methoxy-substituted aniline moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its synthesis often involves multistep reactions, including nitration, sulfonation, and amination, with recent advancements leveraging metal-catalyzed coupling strategies. The compound’s polar sulphonic acid group enhances water solubility, while its nitro and methoxy functionalities contribute to its reactivity in downstream transformations.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid involves sequential functionalization of a benzene ring. A patent by US6127572A outlines a method for preparing structurally related nitrobenzenesulphonic acids via oxidation of methyl-substituted precursors. For example, 2-methyl-5-nitrobenzenesulfonic acid is oxidized using alkali metal hypochlorites (e.g., NaOCl) in the presence of bases like KOH or K₂CO₃ to yield carboxylated derivatives. While this specific process targets carboxyl groups, analogous strategies could be adapted for introducing amino functionalities.
In practice, the target compound may be synthesized through:
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Sulfonation: Introducing the sulphonic acid group via reaction with fuming sulfuric acid.
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Nitration: Electrophilic aromatic substitution to add the nitro group.
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Amination: Coupling the 2-methoxyphenylamine group via Buchwald-Hartwig amination, a method demonstrated in related contexts for attaching aryl amines to nitroaromatics .
Example Synthesis (Hypothetical)
Building on methodologies from US6127572A and kinase inhibitor syntheses , a plausible route involves:
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Sulfonation of 2-nitrobenzene: Reaction with sulfuric acid to form 2-nitrobenzenesulphonic acid.
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Nitration: Further nitration to introduce a second nitro group, yielding 2,5-dinitrobenzenesulphonic acid.
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Selective Reduction and Amination: Partial reduction of the nitro group at position 2 to an amine, followed by coupling with 2-methoxyphenyl bromide via a palladium-catalyzed reaction.
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming), 150°C, 4 hrs | 75% | Adapted |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 65% | Hypothetical |
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C, 12 hrs | 50% | Inspired |
Chemical and Physical Properties
Structural Features
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Sulphonic Acid Group: Enhances water solubility and acidity (pKa ~1-2).
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Nitro Group: Electron-withdrawing, directing further electrophilic substitutions to meta positions.
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Methoxyphenylamino Group: Provides steric bulk and potential for hydrogen bonding.
Physicochemical Data
Table 2: Physical Properties of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.31 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in polar solvents | |
| Purity | ≥99% |
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s nitro and sulphonic acid groups make it a precursor for bioactive molecules. For instance, analogues with ortho-methoxy anilines have been used in kinase inhibitors targeting CSNK2A, a kinase implicated in cancer and viral replication . The methoxy group in such compounds improves selectivity by modulating hydrogen-bonding interactions with kinase active sites.
Agrochemicals and Dyes
Nitrobenzenesulphonic acids are intermediates in dye synthesis, where the sulphonic acid group enhances water solubility for textile applications. The nitro group can be reduced to an amine for further derivatization into herbicides or fungicides.
Table 3: Potential Applications
| Application | Role | Example |
|---|---|---|
| Pharmaceuticals | Kinase inhibitor precursor | CSNK2A/PIM3 inhibitors |
| Dyes | Water-solubilizing moiety | Acid dyes for textiles |
Research Findings and Advancements
Synthetic Methodology Innovations
Recent advances in metal-catalyzed amination (e.g., Buchwald-Hartwig) enable efficient coupling of aryl amines to nitroaromatics under mild conditions . Such methods could streamline the synthesis of this compound compared to traditional nitration/sulfonation routes.
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